N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienoquinolines, which are characterized by a fused ring system combining thiophene and quinoline moieties. The presence of the carboxamide group further enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Quinoline derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many quinoline-based compounds showing biological and pharmaceutical activities .
Thiophene derivatives are also important in medicinal chemistry. They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a 2-aminothiophene derivative and a suitable aldehyde or ketone, the cyclization can be induced using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thienoquinoline intermediate with an appropriate isocyanate or by amidation using a carboxylic acid derivative and an amine.
Alkylation: The final step involves the alkylation of the amide nitrogen with 3-methylbutan-2-yl halide under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carboxamide group to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, with reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide has been explored for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Comparison with Similar Compounds
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide can be compared with other thienoquinoline derivatives:
N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Known for its anticancer properties, particularly in ovarian cancer cells.
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.
Properties
IUPAC Name |
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-10(2)11(3)18-16(20)15-9-13-8-12-6-4-5-7-14(12)19-17(13)21-15/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMNZAEJMQAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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